Barium metaborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

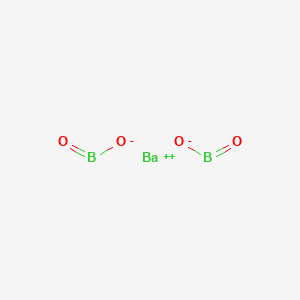

Barium metaborate, also known as barium boron oxide, is an inorganic compound with the chemical formula BaB₂O₄. It is available in both hydrated and dehydrated forms, appearing as a white powder or colorless crystals. This compound is known for its wide optical transmission range and excellent nonlinear optical properties, making it a valuable material in various technological applications .

準備方法

Synthetic Routes and Reaction Conditions

Barium metaborate can be synthesized through several methods, including:

Ultrasound-assisted precipitation: This method involves using different borate solutions such as borax, boric acid, and sodium metaborate. The reaction is carried out using an ultrasonic immersion horn probe, which helps achieve high yields.

Precipitation from aqueous solutions: This involves adding barium chloride dihydrate to borate solutions in the presence of sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves the precipitation method, followed by dehydration. The dehydration process occurs in the temperature range of 100–200°C, with the removal of hydroxyl ions at higher temperatures. The dehydration of tetrahydrate begins at 70°C and is finalized at 140°C, while the dehydration of pentahydrate occurs in the temperature range of 50–450°C .

化学反応の分析

Thermal Decomposition and Phase Transitions

Barium metaborate undergoes significant thermal transformations, influenced by temperature and pressure:

Mechanistic Insights :

-

γ-BaB₂O₄, synthesized under high pressure, exhibits a unique monoclinic structure with B–O–B–O ring vibrations at 853 cm⁻¹ (Raman) .

-

Thermal stability in polymer composites (e.g., TPU) is enhanced, with char residue increasing proportionally to this compound content .

Hydrolysis and Dissociation

In aqueous environments, this compound dissociates depending on pH:

BaB2O4+H2O→Ba2++2B OH 3+OH−

Key Data :

-

At pH 8.2–9.9, dissociation exceeds 50%, releasing boric acid (B(OH)₃) and barium ions .

-

Stoichiometric ratio of boric acid to this compound is 2:1 under alkaline conditions .

Environmental Impact :

Oxidation and Reduction Reactions

This compound participates in redox processes with common reagents:

Industrial Relevance :

-

Acts as a flame retardant by releasing non-combustible gases (e.g., CO₂, H₂O) during thermal decomposition .

Substitution Reactions

This compound reacts with metal salts to form substituted metaborates:

BaB2O4+MCl2→MB2O4+BaCl2(M Ca Mg etc )

Experimental Evidence :

-

Substitution with Ca²⁰ yields calcium metaborate, used in corrosion-resistant coatings .

-

Ionic radius compatibility dictates reaction feasibility (e.g., Na⁺ substitution is limited due to size mismatch) .

Acid-Base Reactions

This compound reacts with acids to produce boric acid and barium salts:

BaB2O4+2HCl→BaCl2+2B OH 3

Applications :

Role in Polymer Composites

This compound enhances material properties through chemical interactions:

SEM Analysis :

科学的研究の応用

Materials Science

Thermal Stability and Mechanical Properties

Barium metaborate has been incorporated into thermoplastic polyurethane (TPU) composites to enhance their thermal stability and mechanical properties. Research indicates that the addition of this compound significantly improves the glass transition temperature (Tg) and thermal stability of TPU composites. For instance, a study reported that as the this compound content increased, the char yield in thermogravimetric analysis (TGA) also increased, demonstrating its potential as a fire retardant filler in polymer materials .

| Composition | Char Yield (%) | Tg Range (°C) |

|---|---|---|

| Pure TPU | 1.7 | 15 - 35 |

| TPU + 5% BaB₂O₄ | 5.0 | 20 - 35 |

| TPU + 10% BaB₂O₄ | 15.6 | 25 - 35 |

| TPU + 15% BaB₂O₄ | 18.8 | 30 - 35 |

| TPU + 20% BaB₂O₄ | 22.9 | 32 - 35 |

The study concluded that this compound effectively enhances the thermal stability of TPU composites, making them suitable for applications requiring improved fire resistance .

Optical Applications

Nonlinear Optical Materials

this compound is notable for its utility in nonlinear optical (NLO) applications. Specifically, β-BaB₂O₄ crystals are recognized for their excellent nonlinear optical properties, making them suitable for frequency doubling and other laser applications. The ability to grow high-quality single crystals through techniques such as micro-pulling down has been demonstrated, yielding fibers with desirable optical characteristics .

Case Study: Laser Frequency Doubling

In one application, β-BaB₂O₄ was used to produce second harmonic generation with a continuous Nd:YAG laser at a wavelength of 1064 nm. The crystal's ability to generate coherent light at shorter wavelengths illustrates its significance in laser technology .

Flame Retardancy

Flame-Resistant Formulations

this compound is employed as a flame retardant in various plastic formulations. Its effectiveness in reducing flammability has been documented in studies where it was combined with other compounds to enhance fire resistance in materials used for construction and consumer goods .

Research Findings on Flame Retardancy

A study highlighted that this compound not only acts as a flame retardant but also serves as an anti-fungal agent in certain formulations. This dual functionality makes it particularly valuable in applications where both fire safety and material integrity are critical .

作用機序

The mechanism of action of barium metaborate involves its interaction with other compounds to form stable borates. The compound’s nonlinear optical properties are due to the arrangement of barium ions within the crystal structure, which allows for efficient second harmonic generation and other nonlinear optical effects .

類似化合物との比較

Barium metaborate is unique due to its excellent nonlinear optical properties and wide optical transmission range. Similar compounds include:

Calcium metaborate: Used in similar applications but with different optical properties.

Magnesium metaborate: Known for its use in ceramics and glass production.

Strontium metaborate: Used in optical applications but with different nonlinear optical coefficients.

This compound stands out due to its high damage threshold and low hygroscopicity, making it suitable for high-power ultraviolet polarization optics .

生物活性

Barium metaborate (BaB₂O₄) is a compound of increasing interest due to its applications in various industrial sectors, particularly as a microbiocide and preservative. This article explores its biological activity, including toxicity studies, ecological effects, and potential applications.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 13701-59-2

- Molecular Formula : BaB₂O₄

- Physical Properties : this compound is relatively insoluble in water and is often utilized in solid forms or as a component in formulations for paints, adhesives, and coatings.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into toxicity assessments, ecological impacts, and potential therapeutic uses.

Toxicity Assessments

-

Acute Toxicity :

- This compound is classified as having moderate to low acute toxicity. It falls into Toxicity Category III for most acute effects including oral and dermal toxicity, while it is categorized as IV for dermal irritation .

- In an acute neurotoxicity study on rats, no treatment-related effects were observed. However, a combined subchronic toxicity study indicated significant findings:

- Developmental Toxicity :

- Mutagenicity :

Ecological Effects

This compound's ecological impact has been assessed through various studies:

- Aquatic Toxicity :

- Environmental Fate :

Case Study 1: Termiticidal Activity

A study focused on the oral toxicity of this compound against the Eastern subterranean termite (Reticulitermes flavipes) indicated that while this compound is relatively insoluble in water, it demonstrated potential termiticidal activity under specific conditions. The results suggest that this compound could be used as a pest control agent in non-food applications .

Case Study 2: Industrial Applications

This compound is widely used as a microbiocide/microbiostat in industrial applications such as paints and coatings. Its ability to inhibit microbial growth makes it valuable for preserving product integrity during manufacturing processes .

Data Table: Summary of Toxicity Studies

特性

CAS番号 |

13701-59-2 |

|---|---|

分子式 |

BBaHO2 |

分子量 |

181.15 g/mol |

IUPAC名 |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

InChIキー |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] |

正規SMILES |

B(=O)O.[Ba] |

Key on ui other cas no. |

13701-59-2 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。